2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination and nitration of phenol to form 2-bromo-4-nitrophenol.
Etherification: The phenol derivative is then reacted with an appropriate alkyl halide to form the phenoxy intermediate.
Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine to form the acetohydrazide.
Condensation Reaction: Finally, the acetohydrazide is condensed with 4-ethylbenzaldehyde under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiourea.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution of the bromine atom yields various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenoxy)ethyl 5-bromo-2-furoate:
4-bromophenyl 4-bromobenzoate: Another compound with bromine and phenyl groups, but with different properties and uses.
Properties
Molecular Formula |
C18H18BrN3O4 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H18BrN3O4/c1-3-13-4-6-14(7-5-13)12(2)20-21-18(23)11-26-17-9-8-15(22(24)25)10-16(17)19/h4-10H,3,11H2,1-2H3,(H,21,23)/b20-12+ |
InChI Key |
WNERKNHBIYIHPD-UDWIEESQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)/C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NNC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)C |
Origin of Product |
United States |
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